molecular formula C18H21N3O2 B7344996 (2S,3R)-2-cyclopropyl-N-(5-methyl-2-phenylpyrazol-3-yl)oxolane-3-carboxamide

(2S,3R)-2-cyclopropyl-N-(5-methyl-2-phenylpyrazol-3-yl)oxolane-3-carboxamide

カタログ番号 B7344996
分子量: 311.4 g/mol
InChIキー: OMFBSKKIMOUCEO-WBVHZDCISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,3R)-2-cyclopropyl-N-(5-methyl-2-phenylpyrazol-3-yl)oxolane-3-carboxamide, also known as CP-690,550 or tofacitinib, is a small molecule inhibitor of Janus kinases (JAKs). JAKs are intracellular enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. Tofacitinib was first approved by the US Food and Drug Administration (FDA) in 2012 for the treatment of rheumatoid arthritis (RA) and has since been approved for other autoimmune diseases such as psoriatic arthritis and ulcerative colitis.

作用機序

Tofacitinib inhibits JAKs, which are involved in the signaling pathways of cytokines and growth factors. JAKs phosphorylate and activate signal transducers and activators of transcription (STATs), which then translocate to the nucleus and regulate gene transcription. By inhibiting JAKs, tofacitinib blocks the signaling of multiple cytokines, including interleukin (IL)-2, IL-4, IL-6, IL-7, IL-9, IL-15, and interferon (IFN)-γ. This leads to the suppression of the immune system and the reduction of inflammation.
Biochemical and Physiological Effects:
Tofacitinib has been shown to reduce the levels of proinflammatory cytokines, such as IL-6, IL-17, and tumor necrosis factor (TNF)-α, in patients with RA. It also reduces the numbers of activated T cells and B cells in the synovial fluid of RA patients. In patients with psoriatic arthritis, tofacitinib has been shown to reduce the severity of skin lesions and joint inflammation. In patients with ulcerative colitis, tofacitinib has been shown to induce and maintain clinical remission.

実験室実験の利点と制限

Tofacitinib has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action and can be used to study the signaling pathways of cytokines and growth factors. However, tofacitinib has some limitations for lab experiments. It is a potent inhibitor of JAKs and can lead to the suppression of the immune system, which may affect the results of experiments that involve immune cells. It also has off-target effects that may interfere with other signaling pathways.

将来の方向性

There are several future directions for the research on tofacitinib. One direction is to investigate its efficacy and safety in treating other autoimmune diseases, such as systemic lupus erythematosus and multiple sclerosis. Another direction is to study its effects on the microbiome and the gut-brain axis, as it has been shown to affect the gut microbiota and the central nervous system. Furthermore, the development of more selective JAK inhibitors may lead to the discovery of new therapeutic targets for autoimmune diseases.

合成法

The synthesis of tofacitinib involves several steps, starting from commercially available starting materials. The key step involves the formation of the oxolane ring, which is achieved through a cyclization reaction. The final product is obtained through purification and isolation steps. The synthesis of tofacitinib is a complex and challenging process that requires expertise in organic chemistry.

科学的研究の応用

Tofacitinib has been extensively studied in preclinical and clinical studies for its efficacy and safety in treating autoimmune diseases. Its mechanism of action involves the inhibition of JAKs, which leads to the suppression of the immune system. Tofacitinib has been shown to be effective in reducing the signs and symptoms of RA, improving physical function, and inhibiting structural damage to joints. It has also been shown to be effective in treating psoriatic arthritis and ulcerative colitis.

特性

IUPAC Name

(2S,3R)-2-cyclopropyl-N-(5-methyl-2-phenylpyrazol-3-yl)oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-12-11-16(21(20-12)14-5-3-2-4-6-14)19-18(22)15-9-10-23-17(15)13-7-8-13/h2-6,11,13,15,17H,7-10H2,1H3,(H,19,22)/t15-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFBSKKIMOUCEO-WBVHZDCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CCOC2C3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1)NC(=O)[C@@H]2CCO[C@H]2C3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。